3-Chlorophenylurea

Descripción general

Descripción

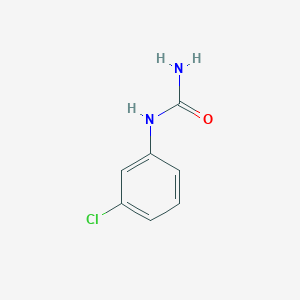

3-Chlorophenylurea: is an organic compound with the molecular formula C7H7ClN2O . It is a derivative of phenylurea, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chlorophenylurea can be synthesized through the reaction of 3-chlorophenyl isocyanate with an appropriate amine. The reaction typically involves the following steps:

Preparation of 3-chlorophenyl isocyanate: This can be achieved by reacting 3-chloroaniline with phosgene or a phosgene equivalent such as triphosgene.

Reaction with amine: The 3-chlorophenyl isocyanate is then reacted with an amine, such as urea, under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chlorophenylurea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding urea derivatives or reduction to form amines.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 3-chloroaniline and urea.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Reactions: Formation of substituted phenylurea derivatives.

Oxidation: Formation of urea derivatives.

Reduction: Formation of corresponding amines.

Hydrolysis: Formation of 3-chloroaniline and urea.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chlorophenylurea and its derivatives have been extensively studied for their potential therapeutic properties. Notably, they exhibit:

- Antimicrobial Activity : Research indicates that chlorophenylureas demonstrate antimicrobial effects against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

- Antitumor Properties : Some derivatives of 3-CPU have shown promise in inhibiting tumor cell proliferation. For example, a study highlighted the ability of a specific this compound derivative to induce apoptosis in cancer cells, suggesting its potential as an anticancer drug .

- Pharmaceutical Development : The structural characteristics of 3-CPU allow it to form stable hydrogen bonds with biological targets, enhancing its efficacy as a drug candidate. Its derivatives are being explored for their roles in drug design, particularly in targeting specific receptors involved in disease pathways .

Agricultural Applications

In agriculture, this compound is primarily recognized for its use as a herbicide:

- Herbicidal Activity : 3-CPU is structurally related to other chlorophenyl urea herbicides like Monuron and Diuron. These compounds inhibit photosynthesis in plants by blocking electron transport, leading to effective weed control . Studies show that 3-CPU exhibits selective herbicidal activity against specific weed species without harming crops .

- Environmental Impact Studies : Research has been conducted to evaluate the environmental persistence and toxicity of 3-CPU when used as a herbicide. These studies assess its degradation rates in various soil and water systems, providing insights into its ecological safety .

Materials Science

The applications of this compound extend into materials science:

- Synthesis of Coordination Polymers : Recent studies have reported the synthesis of coordination polymers using this compound as a ligand with transition metals (e.g., Mn(II), Co(II)). These polymers exhibit unique properties that can be utilized in catalysis and sensor applications .

- Development of Semiconducting Materials : The incorporation of this compound into polymeric matrices has been explored for creating semiconducting materials. These materials show potential for use in electronic devices due to their favorable electrical properties .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several chlorophenylureas, including 3-CPU, against bacterial strains such as E. coli and Staphylococcus aureus. Results demonstrated significant inhibition zones compared to controls, indicating strong antibacterial potential.

Case Study 2: Herbicidal Effectiveness

Field trials were conducted to assess the effectiveness of this compound as a herbicide. The results showed that it effectively reduced weed biomass by up to 80% without adversely affecting crop yield, highlighting its practical agricultural use.

Case Study 3: Coordination Polymer Synthesis

Research focused on synthesizing coordination polymers using this compound and transition metals. Characterization techniques such as X-ray diffraction revealed unique structural properties that could be advantageous for catalytic processes.

Mecanismo De Acción

The mechanism of action of 3-chlorophenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in agricultural applications, it may inhibit specific enzymes in plants, leading to herbicidal effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

3-Fluorophenylurea: Similar structure with a fluorine atom instead of chlorine.

3-Bromophenylurea: Similar structure with a bromine atom instead of chlorine.

3-Iodophenylurea: Similar structure with an iodine atom instead of chlorine.

Comparison: 3-Chlorophenylurea is unique due to the presence of the chlorine atom, which imparts specific chemical properties. Compared to its fluorine, bromine, and iodine analogs, this compound may exhibit different reactivity and biological activity. The chlorine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it distinct in its applications and effects.

Actividad Biológica

3-Chlorophenylurea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as ureas, characterized by the presence of a carbonyl group (C=O) bonded to two nitrogen atoms. The chlorophenyl substituent enhances its biological activity compared to other urea derivatives.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation.

Inhibition of Soluble Epoxide Hydrolase

Research indicates that this compound exhibits moderate potency as an inhibitor of sEH. In comparative studies, it was found to be approximately two-fold less potent than cyclohexyl urea derivatives in inhibiting both murine and human sEH . This inhibition is significant as it can influence various physiological processes, including pain perception and blood pressure regulation.

Biological Activity in Cancer Research

This compound has also been evaluated for its anti-proliferative properties against cancer cell lines. In a study examining various aryl urea derivatives, this compound demonstrated limited anti-proliferative activity against several cancer lines, including MDA-MB-231 (breast cancer) and A-375 (melanoma) .

Case Study: Anti-Proliferative Activity

In a detailed investigation, derivatives were tested for their ability to induce cell death or inhibit proliferation. The results indicated that while some aryl urea derivatives showed moderate anti-proliferative effects at concentrations up to 100 µM, this compound itself was largely inactive across the tested cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies assessing the in vitro activity against various bacterial strains revealed that while many urea derivatives exhibited promising growth inhibition against Acinetobacter baumannii, this compound's efficacy was less pronounced compared to more potent analogs .

Summary of Antimicrobial Activity

| Compound | Target Bacteria | Inhibition Percentage |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | Poor |

| Adamantyl Urea Derivative | A. baumannii | 94.5% |

Cytotoxicity and Cytoprotection Studies

In cytotoxicity assays, this compound was evaluated for its potential protective effects against oxidative stress-induced damage in cell lines. The compound showed minimal cytoprotective activity in models involving H₂O₂ and CoCl₂ toxicity .

Propiedades

IUPAC Name |

(3-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCUBWWPGYHEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173338 | |

| Record name | 3-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1967-27-7 | |

| Record name | 3-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1967-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorophenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chlorophenylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM6G7RE55S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.